molecular formula C17H21ClN4O B6444026 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine CAS No. 2549024-50-0

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine

Cat. No. B6444026
CAS RN: 2549024-50-0
M. Wt: 332.8 g/mol
InChI Key: HRUXPQLWYRKBLG-UHFFFAOYSA-N
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Description

This compound is a small molecule drug compound. It is also known as PF-06815345 .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a pyrimidine ring and a piperidine ring . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources. Typically, these properties would include things like melting point, boiling point, solubility, and stability .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Mechanism of Action

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in the protodeboronation of alkyl boronic esters

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature can affect the stability of a compound . .

properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-12-9-13(2)21-17(20-12)22-7-4-14(5-8-22)11-23-16-3-6-19-10-15(16)18/h3,6,9-10,14H,4-5,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUXPQLWYRKBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)COC3=C(C=NC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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